Ethyl 2-chloro-2-(hydroxyimino)acetate
Overview
Description
Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol . It is also known by its IUPAC name, ethyl (2Z)-2-chloro-2-hydroxyiminoacetate . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Ethyl 2-chloro-2-(hydroxyimino)acetate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl oxalyl chloride with hydroxylamine hydrochloride in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar reaction conditions but on a larger scale with optimized parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Ethyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form substituted products.
Cycloaddition Reactions: It is used in the preparation of isoxazolines through 1,3-dipolar cycloaddition reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and oximes.
Common reagents used in these reactions include bases like sodium bicarbonate and catalysts such as scandium triflate . Major products formed from these reactions include isoxazolines and various substituted derivatives .
Scientific Research Applications
Ethyl 2-chloro-2-(hydroxyimino)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, including isoxazolines.
Medicine: Research has explored its potential in developing new pharmaceuticals targeting specific receptors.
Industry: It is used in the preparation of intermediates for agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-(hydroxyimino)acetate involves its reactivity with nucleophiles and its ability to form stable intermediates in cycloaddition reactions . The compound’s molecular targets include various enzymes and receptors that interact with its oxime and ester functional groups . Pathways involved in its action include nucleophilic substitution and cycloaddition mechanisms .
Comparison with Similar Compounds
Ethyl 2-chloro-2-(hydroxyimino)acetate can be compared with similar compounds such as ethyl (hydroxyimino)cyanoacetate and ethyl 2-chloro-2-(hydroxyimino)propanoate . These compounds share similar functional groups but differ in their reactivity and applications. This compound is unique due to its specific reactivity in cycloaddition reactions and its use in synthesizing chiral amino acids .
Similar compounds include:
- Ethyl (hydroxyimino)cyanoacetate
- Ethyl 2-chloro-2-(hydroxyimino)propanoate
- Ethyl 2-chloro-2-(hydroxyimino)butanoate
Properties
IUPAC Name |
ethyl (2E)-2-chloro-2-hydroxyiminoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOLDCOJRAMLTQ-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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